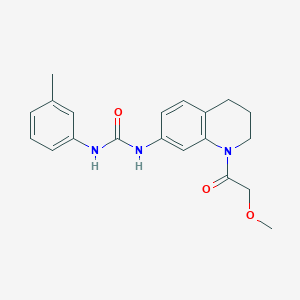
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea, also known as MTMU, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MTMU belongs to the class of urea derivatives and has shown promising results in preclinical studies as an anticancer and antiviral agent.
科学的研究の応用
Anticancer Potential
A significant research area for the compound involves its anticancer potential. Novel compounds, including urea and bis-urea derivatives with specific substituents, have been synthesized and evaluated for their biological activity. These derivatives have shown promising antiproliferative effects in vitro against various cancer cell lines, particularly against breast carcinoma MCF-7 cells. For instance, urea derivatives with hydroxy group or halogen atoms exhibited moderate antiproliferative effects, with stronger activity observed against the MCF-7 cell line. The bis-ureas with hydroxy and fluoro substituents demonstrated extreme selectivity towards MCF-7 cells, indicating their potential as lead compounds in the development of breast carcinoma drugs (Perković et al., 2016).
Enzyme Inhibition for Neurological Applications
Another application is in the field of neurological disorders, where derivatives of the compound have been tested for their ability to inhibit specific enzymes. For example, tetrahydropyrimidine-5-carboxylates, cyclic urea derivatives synthesized from urea, have shown effective inhibition profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease and other neurological disorders. These compounds demonstrated significant inhibition, suggesting their potential use in treating conditions associated with enzyme dysregulation (Sujayev et al., 2016).
Antibacterial and Antifungal Activities
Compounds related to the mentioned chemical structure have also shown high biological activity against bacteria and fungi. For example, helquinoline, a tetrahydroquinoline derivative, displayed significant activity against various microbial strains. This suggests the potential of these compounds in developing new antimicrobial agents, which is crucial in the context of rising antibiotic resistance (Asolkar et al., 2004).
Antidepressant Effects
Furthermore, certain derivatives have been studied for their antidepressant-like effects. One study explored the involvement of the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in the antidepressant-like effect of a novel molecule, highlighting the compound's potential for treating resistant depression (Dhir & Kulkarni, 2011).
特性
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-5-3-7-16(11-14)21-20(25)22-17-9-8-15-6-4-10-23(18(15)12-17)19(24)13-26-2/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSYLKMAZABPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

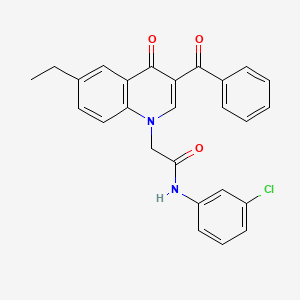
![(1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2676828.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2676829.png)
![5-Chloro-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2676831.png)
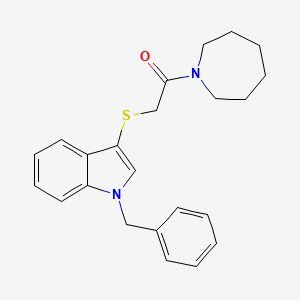


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2676837.png)

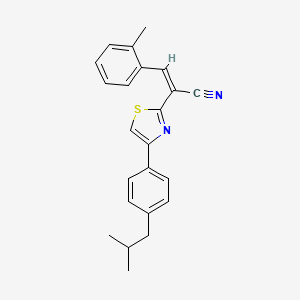
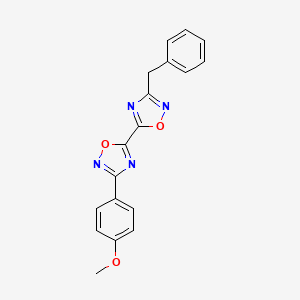


![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2676848.png)